5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER
CAS No.: 1219369-17-1
Cat. No.: VC0060123
Molecular Formula: C17H23NO4
Molecular Weight: 305.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219369-17-1 |
|---|---|
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.374 |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | NISWNSOUPGGKNK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2 |
Introduction
Fundamental Identification and Classification
5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER belongs to the piperidine family of organic compounds, specifically categorized as a dicarboxylic acid derivative featuring a tert-butyl ester functional group. This compound is registered with the Chemical Abstracts Service (CAS) under the number 1219369-17-1, which serves as its unique identifier in chemical databases worldwide. The compound is known by several synonyms in scientific literature, including N-BOC-5-PHENYL-PIPECOLIC ACID, 1-Boc-5-phenylpiperidine-2-carboxylic Acid, and 1-(TERT-BUTOXYCARBONYL)-5-PHENYLPIPERIDINE-2-CARBOXYLIC ACID . These alternative nomenclatures reflect different systematic naming approaches but refer to the identical chemical entity with the molecular formula C17H23NO4 and a precise molecular weight of 305.37 g/mol.
Molecular Structure and Physicochemical Properties
Physical and Chemical Properties
The physicochemical properties of 5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER have been both experimentally determined and theoretically predicted. These properties are summarized in the following table:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C17H23NO4 | Determined |
| Molecular Weight | 305.37 g/mol | Calculated |
| Boiling Point | 454.9±45.0 °C | Predicted |
| Density | 1.169±0.06 g/cm³ | Predicted |
| pKa | 3.95±0.40 | Predicted |
These physicochemical parameters provide essential information for researchers planning synthetic routes, purification procedures, or formulation strategies involving this compound . The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of hydrogen bonding capable groups and the aromatic phenyl moiety . The predicted pKa value of approximately 3.95 suggests that the carboxylic acid functionality exhibits typical acidic behavior, which influences its reactivity in various chemical transformations and potential biological interactions .
Synthesis Methodologies and Reaction Conditions
General Synthetic Approach
The synthesis of 5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER typically employs a multi-step reaction sequence that begins with the construction of the appropriately substituted piperidine ring system. This foundational structure is then subjected to sequential carboxylation and esterification processes to introduce the requisite functional groups at specific positions. The synthetic strategy must carefully control regioselectivity and stereochemistry to ensure the correct spatial arrangement of substituents around the piperidine ring, particularly the phenyl group at the 5-position and the carboxylic acid functionalities at the 1 and 2 positions.
Reaction Conditions and Parameters
The successful synthesis of 5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER depends critically on precise reaction conditions that must be carefully controlled throughout the multi-step process. Solvents such as methylene dichloride and water are frequently employed to facilitate the various reaction steps, providing appropriate environments for different transformation types. The optimization of temperature, pressure, and reaction duration represents essential considerations for maximizing yield and ensuring high product purity. Catalysts may be employed at various stages to accelerate specific transformations or to enhance selectivity, particularly during the esterification of the carboxylic acid with the tert-butyl group. These carefully orchestrated reaction parameters collectively determine the efficiency of the synthetic route and the quality of the final product.
Chemical Reactivity Profile
The chemical behavior of 5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER is predominantly defined by its functional groups, particularly the carboxylic acid and tert-butyl ester moieties. The compound can participate in a variety of chemical transformations that are characteristic of these functional groups, offering synthetic versatility for researchers developing derivative compounds or pharmaceutical intermediates.
Hydrolysis represents a fundamental reaction pathway for this compound, occurring under either acidic or basic conditions. In acidic environments, the tert-butyl ester group is particularly susceptible to cleavage, yielding the corresponding carboxylic acid and tert-butanol as products. This selective deprotection can be strategically employed in synthetic sequences to unveil reactive sites at specific stages. Under basic conditions, hydrolysis may affect both the ester and any remaining carboxylic acid functionalities, potentially generating carboxylate salts that exhibit distinct solubility and reactivity profiles compared to the parent compound.
Additional reaction possibilities include esterification of the free carboxylic acid with various alcohols to generate new ester derivatives, amidation to form amide linkages, and reduction reactions that can transform the carboxylic acid or ester groups to alcohols or other reduced forms. These diverse reaction pathways provide synthetic chemists with multiple options for structural modification, enabling the development of tailored derivatives with potentially enhanced pharmaceutical properties or specialized functions as synthetic building blocks.
Applications in Pharmaceutical Research
Role in Drug Development
5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER has emerged as a valuable compound in pharmaceutical research, particularly as a versatile intermediate in the synthesis of biologically active molecules. Its structural features, including the piperidine ring backbone and the strategically positioned functional groups, make it an excellent scaffold for the development of compounds that target specific biological receptors. Researchers utilize this compound as a starting material or intermediate to construct more complex molecular architectures that may exhibit therapeutic potential across various disease categories.
Specific Research Applications
A notable application of 5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER is its role in the synthesis of compounds that function as antagonists at specific neurokinin receptors, which are implicated in various physiological processes including pain transmission, inflammation, and neurological conditions. This application capitalizes on the structural features of the compound to create molecules with specific binding affinities and pharmacological properties.
Additionally, this compound serves as a key reactant in the preparation of (pyrazol-4-yl)dihydrothienopyrimidinone derivatives . These derivatives have shown promise as inhibitors of cell division cycle 7 (CDC7), a protein kinase that plays a crucial role in DNA replication initiation . Inhibition of CDC7 represents a potential strategy for cancer treatment, as disruption of DNA replication in rapidly dividing cancer cells can induce cellular stress and ultimately lead to cell death . This application highlights the compound's significance in contemporary oncology research and drug development efforts aimed at addressing unmet medical needs in cancer therapy.
| Supplier | Contact Information |
|---|---|
| Chemsky (Shanghai) International Co., Ltd. | Tel: 021-50135380, Email: shchemsky@sina.com |
| Shanghai Hong-chuang Pharma Tech Co., Ltd. | Tel: 18151128828, Email: hc-sales@foxmail.com |
| JW & Y Pharmlab Co., Ltd. | Tel: 021-64340559, 13651849907, Email: xinyu_shi@jwypharmlab.com.cn |
| Aikon International Limited | Tel: 025-58859352, 18068836627, Email: yftan@aikonchem.com |
| Shanghai Zhigan Biotechnology Co., Ltd. | Email: zhiqianbio@126.com |
These suppliers provide researchers with access to the compound for various research and development purposes, supporting ongoing investigations into its potential applications .
| Supplier | Product Number | Product Name | Purity | Quantity | Price (USD) |
|---|---|---|---|---|---|
| TRC | P399768 | 5-Phenyl-piperidine-1,2-dicarboxylicAcid1-tert-ButylEster | Not specified | 50mg | $110 |
| Chem-Impex | 17744 | Boc-DL-5-phenylhomoproline | 95% (HPLC) | 250mg | $151.20 |
| American Custom Chemicals Corporation | CHM1019419 | 5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER | 95.00% | 5mg | $500.04 |
| Chem-Impex | 17744 | Boc-DL-5-phenylhomoproline | 95% (HPLC) | 1g | $526.40 |
| AK Scientific | 5905AH | 5-Phenyl-piperidine-1,2-dicarboxylicacid1-tert-butylester | Not specified | 1g | $684 |
This pricing information reveals significant cost variations across suppliers, with prices ranging from $110 for 50mg to $684 for 1g of the compound . The substantial price differences likely reflect variations in synthesis methods, purification procedures, quality control standards, and market positioning strategies among suppliers. Researchers should consider these pricing factors alongside purity requirements and quantity needs when sourcing this compound for research purposes.
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